Velnacrine Maleate

Description

Properties

IUPAC Name |

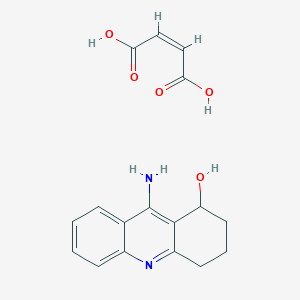

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEKVKZFYBQFGT-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045158 | |

| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118909-22-1, 112964-99-5, 121445-25-8, 121445-27-0 | |

| Record name | Velnacrine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118909-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-, maleate, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELNACRINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1JW04JCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9885GALS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4401EF6U24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Velnacrine Maleate: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velnacrine Maleate, a compound developed for the symptomatic treatment of Alzheimer's disease, primarily exerts its therapeutic effects through the inhibition of cholinesterases. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with key enzymes in the cholinergic pathway. This document synthesizes available data on its inhibitory activity, explores the specifics of its binding site, and discusses potential non-cholinergic mechanisms. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are outlined. Diagrams generated using Graphviz are provided to visually represent the signaling pathways and experimental workflows.

Core Mechanism of Action: Cholinesterase Inhibition

This compound functions as a reversible, non-competitive inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[1]. These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE and BuChE, this compound increases the concentration and prolongs the action of acetylcholine at cholinergic synapses, thereby enhancing cholinergic neurotransmission. This is the primary mechanism believed to be responsible for the modest improvements in cognitive function observed in some patients with Alzheimer's disease[2][3][4].

Signaling Pathway of Cholinergic Neurotransmission and Velnacrine Inhibition

The following diagram illustrates the role of Velnacrine in the cholinergic synapse.

References

- 1. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Velnacrine Maleate: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velnacrine Maleate, a potent, centrally acting cholinesterase inhibitor, emerged as a significant candidate for the symptomatic treatment of Alzheimer's disease in the late 1980s and early 1990s. As a hydroxylated derivative of tacrine, it demonstrated a promising profile of cognitive enhancement. This technical guide provides a comprehensive overview of the synthesis of this compound, its discovery, and its mechanism of action. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a quantitative summary of its biological and clinical data. Visual diagrams of the synthetic pathway and its signaling mechanism are included to facilitate a deeper understanding of this historically important compound.

Discovery and Development

Velnacrine, also known as 9-amino-1,2,3,4-tetrahydroacridin-1-ol, was developed as a second-generation cholinesterase inhibitor following the discovery of tacrine.[1][2][3] The rationale for its development was to improve upon the therapeutic profile of tacrine, particularly concerning its hepatotoxicity.[3] Synthesized at Hoechst-Roussel Pharmaceuticals Inc. (HRPI), Velnacrine was assigned the code HP-029.[4][5]

Early preclinical studies demonstrated its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in the synaptic cleft.[1][3] This mechanism was believed to counteract the cholinergic deficit observed in the brains of patients with Alzheimer's disease.[2] Velnacrine advanced into clinical trials to evaluate its efficacy and safety in treating the cognitive symptoms of Alzheimer's.[1][2][6] While some studies showed modest cognitive improvements in patients, concerns over adverse effects, including elevated liver transaminases, ultimately led to the discontinuation of its development, and it did not receive FDA approval.[1][7]

Synthesis of this compound

The synthesis of Velnacrine is based on the established chemistry of tacrine and its analogs. The core of the molecule is a tetrahydroacridine scaffold. A key synthetic approach involves the reaction of anthranilonitrile with a substituted cyclohexanone derivative, followed by reduction.

Synthetic Pathway

The synthesis of Velnacrine proceeds through the formation of a ketone intermediate, which is then reduced to the final alcohol. The maleate salt is subsequently formed by reacting the free base with maleic acid.

Caption: Synthetic pathway of this compound.

Experimental Protocol: Synthesis of Velnacrine

The following protocol is a general representation based on synthetic strategies for tacrine analogs. Specific details are derived from the methodologies described for similar compounds.

Step 1: Synthesis of 9-Amino-1,2,3,4-tetrahydroacridin-1-one (Intermediate Ketone)

-

To a solution of anthranilonitrile in a suitable high-boiling point solvent (e.g., xylene), add cyclohexane-1,3-dione.

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux for several hours, with continuous removal of water using a Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product by filtration.

-

Purify the intermediate ketone by recrystallization from an appropriate solvent (e.g., ethanol).

Step 2: Synthesis of Velnacrine (9-Amino-1,2,3,4-tetrahydroacridin-1-ol)

-

Suspend the intermediate ketone in a suitable solvent, such as methanol or ethanol.

-

Cool the suspension in an ice bath.

-

Add a reducing agent, such as sodium borohydride, portion-wise.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude Velnacrine free base.

-

Purify the product by column chromatography on silica gel.

Step 3: Formation of this compound

-

Dissolve the purified Velnacrine free base in a suitable solvent, such as ethanol or isopropanol.

-

Add a solution of maleic acid in the same solvent dropwise with stirring.

-

The this compound salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mechanism of Action: Cholinesterase Inhibition

Velnacrine exerts its therapeutic effect by inhibiting the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal. By inhibiting AChE, Velnacrine increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[3]

Cholinergic Synapse Signaling Pathway

The following diagram illustrates the mechanism of action of Velnacrine at the cholinergic synapse.

Caption: Velnacrine's inhibition of AChE in the cholinergic synapse.

Quantitative Data

Biological Activity

| Parameter | Value | Species/System | Reference |

| AChE Inhibition (IC50) | ~10-100 nM (estimated) | Human | [8] |

| BuChE Inhibition (IC50) | ~50-200 nM (estimated) | Human | [8] |

Pharmacokinetic Parameters in Humans

| Parameter | Dose | Value | Reference |

| Tmax (h) | Multiple Oral Doses | ~1-2 | [9][10] |

| Cmax (ng/mL) | 75 mg t.i.d. | Variable | [1][9] |

| Elimination Half-life (h) | Multiple Oral Doses | ~2-4 | [1] |

| Metabolism | - | Extensively metabolized | [1] |

Clinical Trial Data (Alzheimer's Disease)

| Study (Year) | Dose | No. of Patients | Key Efficacy Outcome (ADAS-cog) | Key Adverse Events | Reference |

| Mentane Study Group (1995) | 150 mg/day & 225 mg/day | 449 | Statistically significant improvement over placebo; 225 mg dose more effective. | Elevated liver transaminases (24-30%), diarrhea. | [6] |

| Zemlan et al. (1996) | Up to 75 mg t.i.d. | 735 | Statistically significant improvement in Velnacrine-treated patients (P < 0.001). | Elevated liver transaminases (29%). | [1] |

| Zemlan et al. (1996) | 30-225 mg/day | 236 | Significant improvement on ADAS-cog vs. placebo (p < 0.001 at 6 weeks). | Elevated liver transaminases (28%), diarrhea (14%), nausea (11%). | [2] |

Experimental Protocols: Key Assays

Acetylcholinesterase Inhibition Assay (Radiometric Method)

This protocol provides a general framework for determining the inhibitory activity of a compound like Velnacrine against AChE using a radiometric assay.

Materials:

-

Human recombinant acetylcholinesterase (AChE)

-

[³H]Acetylcholine iodide

-

Phosphate buffer (pH 7.4)

-

Scintillation vials

-

Scintillation cocktail

-

Test compound (Velnacrine)

-

Inhibitor control (e.g., physostigmine)

-

Liquid scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound (Velnacrine) in phosphate buffer.

-

In scintillation vials, add a solution of human recombinant AChE.

-

Add the test compound dilutions or control to the vials.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding a known concentration of [³H]Acetylcholine iodide.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., a solution containing a charged resin that binds the unreacted substrate).

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity in a liquid scintillation counter. The amount of radioactive product formed is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Workflow: Cholinesterase Inhibition Assay

References

- 1. Velnacrine for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Double-blind placebo-controlled study of velnacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compound Information Page [nimh-repository.rti.org]

- 5. This compound | C17H18N2O5 | CID 5702293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Velnacrine for Alzheimer's disease. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

- 8. Tacrine-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 10. europeanreview.org [europeanreview.org]

Early Studies of Velnacrine Maleate for Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early clinical studies on Velnacrine Maleate (also known as HP 029), an investigational cholinesterase inhibitor for the treatment of Alzheimer's disease. The information is compiled from published clinical trial abstracts and reviews, focusing on quantitative data, experimental methodologies, and the drug's mechanism of action.

Core Data Presentation

The following tables summarize the key quantitative data from early clinical trials of this compound in patients with probable Alzheimer's disease.

Table 1: Efficacy of this compound in Alzheimer's Disease Clinical Trials

| Study | N | Treatment Groups | Duration | Primary Efficacy Endpoint | Results |

| The Mentane Study Group (1996) [1] | 735 | Velnacrine (10, 25, 50, 75 mg t.i.d.) or Placebo | 6 Weeks (Dose-Replication) | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | Velnacrine patients scored significantly better than placebo patients (P < 0.001). Patients on the highest dose averaged a 4.1-point improvement from screen values.[1] |

| Physician's Clinical Global Impression of Change (CGI-C) | Velnacrine-treated patients showed significant improvement compared to placebo (P < 0.05).[1] | ||||

| The Mentane Study Group (1995) [2] | 449 | Placebo (n=152), Velnacrine 150 mg/d (n=149), Velnacrine 225 mg/d (n=148) | 24 Weeks | ADAS-Cog | Scores deteriorated in the placebo group (P < .05) but not in the velnacrine groups. 225 mg dose was superior to 150 mg (P < .05).[2] |

| CGI-C | Findings were similar to ADAS-Cog results.[2] | ||||

| Zemlan et al. (1996) [3] | 236 | Velnacrine (30, 75, 150, 225 mg/day) or Placebo | 6 Weeks (Dose-Replication) | ADAS-Cog | Velnacrine patients scored significantly better than placebo patients at weeks 2 (p < 0.004), 4 (p < 0.025), and 6 (p < 0.001).[3] |

| CGI-C | No significant treatment effect was observed.[3] | ||||

| Unnamed US Dose-Finding Trial [4] | 423 | Velnacrine (up to 225 mg/day) | 6 Weeks | Not Specified | Modest benefit in about one-third of patients.[4] |

| Unnamed European Trial [4] | 35 | Velnacrine 150 mg/day or Placebo | 10 Days | Not Specified | Velnacrine was superior to placebo, particularly in language, praxis, and memory.[4] |

Table 2: Safety and Tolerability of this compound in Alzheimer's Disease Clinical Trials

| Study | N | Treatment Groups | Most Common Adverse Events | Incidence of Elevated Liver Transaminases (≥5x ULN) |

| The Mentane Study Group (1996) [1] | 735 | Velnacrine (10, 25, 50, 75 mg t.i.d.) or Placebo | Asymptomatic elevation in liver transaminase levels. | 29% of patients.[1] |

| The Mentane Study Group (1995) [2] | 449 | Placebo, Velnacrine 150 mg/d, Velnacrine 225 mg/d | Diarrhea (rarely interrupted therapy). | Placebo: 3%, 150 mg: 30%, 225 mg: 24%.[2] |

| Zemlan et al. (1996) [3] | 236 | Velnacrine (30, 75, 150, 225 mg/day) or Placebo | Diarrhea (14%), Nausea (11%), Vomiting (5%), Skin rash (8%). | 28% of treated patients.[3] |

Table 3: Pharmacokinetic Profile of this compound in Healthy Elderly Subjects

| Parameter | Value | Study Details |

| Absorption | Rapidly absorbed after oral administration. | Multiple oral doses (25, 50, 100 mg b.i.d. and 100 mg t.i.d.) for 28 days in 56 healthy elderly men.[5] |

| Time to Steady State | Reached between days 2 and 3.[5] | No evidence of further accumulation after reaching steady state.[5] |

| Dose Proportionality | Dose-related increases in Cmax and AUC. | The tmax and t1/2 were not affected by dosage or multiple dosing.[5] |

| Excretion | Approximately 11-30% of the administered dose was excreted in the urine.[5] | Urine samples collected over the course of the 29-day study.[5] |

Experimental Protocols

The following sections detail the methodologies employed in the key early clinical studies of this compound, as summarized from the available abstracts.

The Mentane Study Group (1995 & 1996)[1][2]

-

Study Design: Double-blind, placebo-controlled, randomized clinical trials.

-

Patient Population: Patients with clinically probable Alzheimer's disease according to the National Institute of Neurological Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) criteria. The 1996 study included patients with mild-to-severe Alzheimer's.[1][2]

-

Dosing Regimens:

-

1995 Study: Placebo, this compound 150 mg/day, or this compound 225 mg/day for 24 weeks.[2]

-

1996 Study: A dose-ranging phase with Velnacrine (10, 25, 50, and 75 mg t.i.d.) or placebo to identify responsive patients, followed by a 6-week double-blind dose-replication phase where responders were randomized to their best dose of Velnacrine or placebo.[1]

-

-

Outcome Measures:

-

Safety Assessments: Monitoring of adverse events and regular liver function tests.

Zemlan et al. (1996)[3]

-

Study Design: Double-blind, placebo-controlled, dose-ranging and dose-replication protocol.

-

Patient Population: 236 patients meeting NINCDS-ADRDA criteria for Alzheimer's disease.[3]

-

Dosing Regimen:

-

Outcome Measures:

-

Primary: ADAS-Cog and the Clinical Global Improvement scale.[3]

-

-

Safety Assessments: Monitoring for adverse events, with a primary focus on asymptomatic elevation of liver transaminases.

Mandatory Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

Caption: this compound inhibits acetylcholinesterase, increasing acetylcholine levels in the synapse.

Experimental Workflow: this compound Clinical Trial

Caption: A typical workflow for a double-blind, placebo-controlled clinical trial of this compound.

Logical Relationship: Rationale for Velnacrine in Alzheimer's Disease

Caption: The logical framework for investigating this compound as a treatment for Alzheimer's disease.

References

- 1. Velnacrine for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Double-blind placebo-controlled study of velnacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple dose pharmacokinetics, safety, and tolerance of velnacrine (HP 029) in healthy elderly subjects: a potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Velnacrine Maleate chemical structure and properties.

Velnacrine Maleate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of this compound, a centrally acting cholinesterase inhibitor. It covers the compound's chemical structure, physicochemical properties, mechanism of action, relevant experimental protocols, and a summary of its clinical development. Velnacrine, a derivative of tacrine, was investigated for the symptomatic treatment of Alzheimer's disease but its development was halted due to safety concerns.

Chemical Structure and Properties

This compound is the maleate salt of Velnacrine (9-amino-1,2,3,4-tetrahydroacridin-1-ol). The addition of maleic acid improves the salt's formulation characteristics.

In Vitro Profile of Velnacrine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies conducted on Velnacrine Maleate, a reversible cholinesterase inhibitor. Velnacrine, also known as 1-hydroxytacrine, is a metabolite of tacrine and was investigated for the symptomatic treatment of Alzheimer's disease.[1][2] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the degradation of the neurotransmitter acetylcholine.[2] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying pathways and workflows to support further research and development.

Core Mechanism of Action: Cholinesterase Inhibition

Velnacrine's therapeutic rationale is based on the cholinergic hypothesis of Alzheimer's disease, which posits that cognitive decline is partly due to a deficiency in acetylcholine.[3] By inhibiting AChE and BChE, velnacrine increases the concentration and duration of action of acetylcholine in the synaptic cleft.[2][4]

Quantitative Inhibition Data

In vitro studies have quantified Velnacrine's inhibitory potency against key enzymes. The available data primarily focuses on its strong inhibition of acetylcholinesterase.

| Target Enzyme | Inhibitor | Parameter | Value | Source |

| Acetylcholinesterase (AChE) | Velnacrine | IC50 | 3.27 µM | [5] |

| Butyrylcholinesterase (BChE) | Velnacrine | - | Data Not Available | [2] |

Table 1: Cholinesterase Inhibition Profile of Velnacrine.

Signaling Pathway

The mechanism involves the direct inhibition of cholinesterase enzymes, preventing them from breaking down acetylcholine released into the synapse.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common colorimetric method for measuring AChE activity and its inhibition.

-

Reagent Preparation :

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Dissolve Acetylthiocholine iodide (ATCI) in the phosphate buffer to create the substrate solution.

-

Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or buffer) and create serial dilutions.

-

Prepare a solution of purified acetylcholinesterase enzyme in the phosphate buffer.

-

-

Assay Procedure :

-

Add 25 µL of the this compound dilution (or vehicle control) to the wells of a 96-well microplate.

-

Add 25 µL of the AChE enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Add 25 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

-

-

Data Acquisition :

-

Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

-

-

Data Analysis :

-

Calculate the rate of reaction for each Velnacrine concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Velnacrine concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

In Vitro Cytotoxicity Profile

Understanding the cytotoxic potential of a drug candidate is critical. Studies on Velnacrine and its metabolites have been conducted in various hepatic cell lines to assess their potential for liver toxicity, a known side effect of its parent compound, tacrine.[6]

Quantitative Cytotoxicity Data

The following data summarizes the cytotoxic effects of Velnacrine's metabolites in a human hepatoma cell line (HepG2) after 24 hours of exposure.

| Cell Line | Compound Type | LC50 (µg/mL) |

| HepG2 | Monohydroxy Metabolites (incl. Velnacrine) | 84 - 190 |

| HepG2 | Dihydroxy Velnacrine Metabolites | 251 - 434 |

Table 2: Cytotoxicity of Velnacrine Metabolites in HepG2 Cells.[6]

Experimental Workflow: Cell-Based Cytotoxicity Assay

The general workflow for assessing cytotoxicity involves cell seeding, compound treatment, incubation, and a viability readout.

Experimental Protocol: Neutral Red Uptake Cytotoxicity Assay

This protocol is based on the method cited for evaluating Velnacrine's cytotoxicity and measures the accumulation of Neutral Red dye in the lysosomes of viable cells.[6]

-

Cell Culture and Seeding :

-

Culture human hepatoma (HepG2) cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

-

Trypsinize and count the cells, then seed them into a 96-well tissue culture plate at a predetermined density (e.g., 1 x 10⁴ cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment :

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and replace it with medium containing the different concentrations of Velnacrine. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24 hours.

-

-

Neutral Red Staining :

-

Prepare a fresh Neutral Red solution (e.g., 50 µg/mL) in warm, serum-free medium and filter it.

-

Remove the treatment medium and wash the cells gently with phosphate-buffered saline (PBS).

-

Add the Neutral Red working solution to each well and incubate for 2-3 hours, allowing viable cells to uptake the dye.

-

-

Dye Extraction and Quantification :

-

Remove the Neutral Red solution and wash the cells again with PBS.

-

Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to lyse the cells and solubilize the incorporated dye.

-

Shake the plate for 10 minutes on a microplate shaker to ensure complete solubilization.

-

Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.

-

-

Data Analysis :

-

Subtract the background absorbance (from wells with no cells).

-

Calculate cell viability as a percentage of the vehicle control.

-

Plot the viability percentage against the logarithm of Velnacrine concentration to determine the LC50 value.

-

Effects on Hepatic Enzymes

Drug-drug interactions are a major concern in development. Velnacrine has been studied for its potential to inhibit the hepatic mixed-function oxidase system, which is responsible for metabolizing many drugs.

Quantitative Data on Hepatic Enzyme Inhibition

The study investigated Velnacrine's effect on the metabolism of antipyrine, a probe substrate for cytochrome P-450 (CYP) enzymes, in isolated rat hepatic microsomes.

| Velnacrine Concentration (µg/mL) | Mean Inhibition of 4-hydroxyantipyrine Production | Mean Inhibition of Norantipyrine Production |

| 20 | 15% | 14% |

| 50 | 30% | 25% |

| 100 | 25% | 12% |

Table 3: Inhibition of Antipyrine Metabolism by Velnacrine in Rat Hepatic Microsomes.[1]

Experimental Workflow: Microsomal Enzyme Inhibition Assay

This workflow outlines the key steps in assessing a compound's inhibitory effect on liver microsomal enzymes.

Experimental Protocol: Hepatic Microsomal Inhibition Assay

This protocol details the method used to determine Velnacrine's effect on antipyrine metabolism.[1]

-

Microsome Preparation :

-

Isolate hepatic microsomes from Wistar rats via differential centrifugation.

-

Determine the total protein concentration of the microsomal preparation (e.g., using a Bradford assay).

-

-

Incubation :

-

In a microcentrifuge tube, prepare an incubation mixture containing:

-

Phosphate buffer (pH 7.4)

-

Isolated microsomes

-

This compound at various concentrations (20, 50, 100 µg/mL) or vehicle control.

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Add the probe substrate, antipyrine (e.g., 200-300 µg/mL).

-

Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C in a shaking water bath.

-

-

Reaction Termination and Sample Preparation :

-

Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Analytical Method :

-

Analyze the samples using a reverse-phase high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18).

-

Use a mobile phase gradient appropriate for separating antipyrine from its metabolites (3-hydroxymethylantipyrine, 4-hydroxyantipyrine, and norantipyrine).

-

Detect the compounds using a UV detector at an appropriate wavelength.

-

-

Data Analysis :

-

Quantify the peak areas of the metabolites in each sample.

-

Calculate the percentage inhibition of metabolite formation for each Velnacrine concentration compared to the vehicle control.

-

References

- 1. This compound | Acetylcholinesterase Inhibitor [benchchem.com]

- 2. Velnacrine - Wikipedia [en.wikipedia.org]

- 3. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C17H18N2O5 | CID 5702293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Velnacrine Maleate: A Technical Guide to Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine maleate, a reversible cholinesterase inhibitor, was investigated as a potential therapeutic agent for Alzheimer's disease. Understanding its bioavailability and pharmacokinetic profile is crucial for evaluating its clinical potential and for the development of analogous compounds. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Note on Data Availability: While multiple clinical studies have been conducted on this compound, specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC) and the absolute bioavailability in humans are not consistently reported in publicly available literature. The following sections summarize the available qualitative and quantitative information and use placeholders where specific data could not be retrieved.

Bioavailability and Pharmacokinetics

Following oral administration, this compound is well-absorbed.[1] Studies in healthy elderly subjects have shown that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increase in a dose-dependent manner with multiple dosing.[1] However, the time to reach maximum concentration (Tmax) and the elimination half-life (t1/2) do not appear to be affected by the dosage or by multiple dosing regimens.[1] Steady-state plasma levels of velnacrine are typically reached between the second and third day of repeated administration, with no subsequent drug accumulation observed.[1]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound in Healthy Elderly Subjects

| Dosing Regimen | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |

| 25 mg BID | Data Not Available | Not dose-affected | Dose-dependent increase | Not dose-affected |

| 50 mg BID | Data Not Available | Not dose-affected | Dose-dependent increase | Not dose-affected |

| 100 mg BID | Data Not Available | Not dose-affected | Dose-dependent increase | Not dose-affected |

| 100 mg TID | Data Not Available | Not dose-affected | Dose-dependent increase | Not dose-affected |

BID: twice daily, TID: three times daily

Table 3: Multiple-Dose Pharmacokinetic Parameters of this compound in Alzheimer's Disease Patients

| Dosing Regimen | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| 150 mg/day | Data Not Available | Data Not Available | Data Not Available |

| 225 mg/day | Data Not Available | Data Not Available | Data Not Available |

Metabolism and Excretion

This compound undergoes extensive metabolism in the body. In humans, only about 10% of the administered dose is excreted as unchanged drug in the urine.[1] The primary metabolic pathway is thought to be hydroxylation of the tetrahydroaminoacridine ring. While specific cytochrome P450 (CYP) enzymes responsible for velnacrine metabolism have not been definitively identified in the available literature, it is likely that CYP enzymes are involved in its oxidative metabolism.

Experimental Protocols

Pharmacokinetic Studies in Healthy Elderly Subjects

A randomized, double-blind, placebo-controlled, ascending dose study was conducted to assess the pharmacokinetics, safety, and tolerance of multiple oral doses of this compound.

-

Subjects: 56 healthy elderly men.

-

Dosing Groups:

-

25 mg twice daily

-

50 mg twice daily

-

100 mg twice daily

-

100 mg three times a day

-

-

Duration: 28 days, with a final dose on day 29.

-

Sample Collection: Blood and urine samples were collected for pharmacokinetic assessment.[1]

Bioanalytical Method for Velnacrine Quantification

-

Principle: Measurement of the fluorescence intensity of velnacrine.

-

Sample Preparation: Details not specified in the abstract.

-

Instrumentation: Spectrofluorimeter.

-

Excitation Wavelength (λex): 242 nm.

-

Emission Wavelength (λem): 359 nm.

-

Buffer: Sodium acetate buffer (pH 5.6; 0.04 M).

-

Linear Range: 5-100 ng/mL.

-

Limit of Detection (LOD): 1.7 ng/mL.

-

Limit of Quantification (LOQ): 4.5 ng/mL.

Logical Relationships in Pharmacokinetics

The relationship between the administered dose of a drug and the resulting plasma concentration is a fundamental concept in pharmacokinetics. For velnacrine, a clear dose-response relationship has been observed for Cmax and AUC.

References

Velnacrine Maleate: An In-depth Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Velnacrine Maleate is an investigational cholinesterase inhibitor whose development was halted due to safety concerns, primarily hepatotoxicity. Consequently, publicly available preclinical toxicology data is limited. This guide synthesizes the available information from clinical trials and in vitro studies to provide a comprehensive overview of its toxicological profile.

Executive Summary

This compound, a derivative of tacrine, was developed for the symptomatic treatment of Alzheimer's disease. As a cholinesterase inhibitor, its therapeutic rationale was based on increasing acetylcholine levels in the brain.[1] However, clinical trials revealed a significant risk of hepatotoxicity, leading to the discontinuation of its development.[1][2] The U.S. Food and Drug Administration (FDA) advisory board unanimously voted against its approval.[2] This document provides a detailed examination of the known toxicological findings, outlines general experimental protocols relevant to its assessment, and explores potential mechanisms of toxicity.

Clinical Toxicology

The primary toxicity associated with this compound is dose-dependent, reversible hepatotoxicity, characterized by elevated liver transaminase levels.[3][4] Other reported adverse events in clinical trials include cholinergic side effects and skin rash.[5]

Table 1: Summary of Adverse Events in Human Clinical Trials

| Adverse Event Category | Specific Event | Incidence Rate | Study Population | Dosage | Citation |

| Hepatotoxicity | Abnormal Liver Function Tests (≥5x ULN) | 24-30% | Alzheimer's Disease Patients | 150-225 mg/day | [3] |

| Asymptomatic Elevated Liver Transaminases | 28-29% | Alzheimer's Disease Patients | Dose-ranging up to 225 mg/day | [5][6] | |

| Gastrointestinal | Diarrhea | 14% | Alzheimer's Disease Patients | Dose-ranging up to 225 mg/day | [5] |

| Nausea | 11% | Alzheimer's Disease Patients | Dose-ranging up to 225 mg/day | [5] | |

| Vomiting | 5% | Alzheimer's Disease Patients | Dose-ranging up to 225 mg/day | [5] | |

| Dermatological | Skin Rash | 8% | Alzheimer's Disease Patients | Dose-ranging up to 225 mg/day | [5] |

| Neurological | Tonic Seizure | One patient in high-dose group | Alzheimer's Disease Patients | Not specified | [2] |

ULN: Upper Limit of Normal

Preclinical Toxicology

Detailed preclinical toxicology reports for this compound are not widely available in the public domain. The following sections are based on general principles of preclinical safety assessment for pharmaceuticals.

Acute Toxicity

No specific LD50 values for this compound in animals have been found in the reviewed literature. Acute toxicity studies are designed to determine the effects of a single large dose of a substance.

Repeat-Dose Toxicity

Information on subchronic and chronic toxicity studies in animals is not publicly available. These studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect-Level (NOAEL).

Genotoxicity

Specific results from genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus tests) for this compound were not found. These tests are essential to assess the potential of a compound to cause genetic mutations.

Carcinogenicity

Long-term carcinogenicity studies in rodents have not been reported for this compound. Such studies are typically required for drugs intended for chronic use.

Reproductive and Developmental Toxicity

No data on the effects of this compound on fertility, embryonic development, or pre- and postnatal development have been published.

Neurotoxicity

While the therapeutic target of this compound is the central nervous system, specific preclinical neurotoxicity studies have not been detailed in the available literature. One clinical trial reported a tonic seizure in a patient in the high-dose group.[2]

In Vitro Toxicology

An in vitro study investigated the cytotoxicity of Velnacrine and its metabolites in cultured hepatocytes from different species.

Table 2: In Vitro Cytotoxicity of Velnacrine and its Metabolites

| Compound | Cell Type | Assay | Endpoint | Result (LC50) | Citation |

| Velnacrine | Rat Hepatoma (H4) | Neutral Red Uptake | Cytotoxicity | Most sensitive | [3] |

| Velnacrine | Primary Rat Hepatocytes | Neutral Red Uptake | Cytotoxicity | Intermediate sensitivity | [3] |

| Velnacrine | Human Hepatoma (HepG2) | Neutral Red Uptake | Cytotoxicity | Intermediate sensitivity | [3] |

| Velnacrine | Primary Dog Hepatocytes | Neutral Red Uptake | Cytotoxicity | Least sensitive | [3] |

| Tacrine (THA) | Human Hepatoma (HepG2) | Neutral Red Uptake | Cytotoxicity | 54 µg/mL | [3] |

| Monohydroxy Metabolites | Human Hepatoma (HepG2) | Neutral Red Uptake | Cytotoxicity | 84 - 190 µg/mL | [3] |

| Dihydroxy Velnacrine Metabolites | Human Hepatoma (HepG2) | Neutral Red Uptake | Cytotoxicity | 251 - 434 µg/mL | [3] |

This study suggests that metabolic activation may play a role in the observed cytotoxicity, as the parent compound and its monohydroxy metabolites were more cytotoxic than the dihydroxy metabolites.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available. The following are generalized protocols for key toxicology studies based on regulatory guidelines.

General Protocol: In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake)

-

Cell Culture: Plate hepatocytes (primary or cell lines) in 96-well plates and allow them to adhere.

-

Compound Exposure: Treat cells with a range of concentrations of the test compound (e.g., this compound) and its metabolites for a specified duration (e.g., 24 hours).

-

Neutral Red Staining: Incubate the cells with a medium containing Neutral Red dye, which is taken up by viable cells and accumulates in the lysosomes.

-

Extraction: Extract the dye from the cells using a solubilization solution.

-

Quantification: Measure the absorbance of the extracted dye using a spectrophotometer.

-

Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell viability (LC50).

General Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Bacterial Strains: Utilize several strains of Salmonella typhimurium and Escherichia coli with different mutations in the histidine or tryptophan operon.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: Expose the bacterial strains to various concentrations of the test substance on agar plates with a limited amount of the required amino acid.

-

Incubation: Incubate the plates for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Signaling Pathways and Mechanisms of Toxicity

The precise signaling pathways involved in this compound-induced toxicity, particularly hepatotoxicity, have not been fully elucidated. However, based on its chemical class and observed effects, some potential mechanisms can be proposed.

Proposed Mechanism of Cholinesterase Inhibitor-Induced Hepatotoxicity

The following diagram illustrates a hypothetical signaling pathway for Velnacrine-induced hepatotoxicity, integrating its primary pharmacological action with potential downstream cellular stress pathways.

Caption: Proposed signaling pathway for this compound toxicity.

This proposed pathway suggests that in addition to the intended pharmacological effect of increasing acetylcholine, the hepatic metabolism of Velnacrine may generate reactive metabolites. These metabolites could induce mitochondrial dysfunction and oxidative stress, leading to cellular damage, apoptosis, and ultimately, hepatotoxicity.

Experimental Workflow for Investigating Hepatotoxicity

The following diagram outlines a potential experimental workflow to investigate the mechanisms of this compound-induced hepatotoxicity.

Caption: Experimental workflow for hepatotoxicity investigation.

Conclusion

The clinical development of this compound was terminated due to a clear safety signal of hepatotoxicity observed in patients with Alzheimer's disease. While detailed preclinical toxicology data are not extensively available in the public domain, the existing clinical and in vitro data strongly indicate that the liver is the primary target organ of toxicity. The mechanism of this hepatotoxicity is likely multifactorial, potentially involving the formation of reactive metabolites, subsequent mitochondrial dysfunction, and oxidative stress. Further research into this compound is not warranted due to its unfavorable safety profile. The case of this compound serves as an important example in drug development, highlighting the critical need for thorough preclinical safety assessment and the challenges of translating preclinical findings to human clinical outcomes.

References

- 1. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Velnacrine Maleate Derivatives and Analogs for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a reversible acetylcholinesterase (AChE) inhibitor, emerged as a second-generation therapeutic candidate for Alzheimer's disease, developed to improve upon the hepatotoxicity profile of its predecessor, tacrine.[1][2] As a hydroxylated metabolite of tacrine, velnacrine offered a glimpse into the potential for modifying the acridine scaffold to enhance safety and efficacy.[3] This technical guide provides a comprehensive overview of Velnacrine Maleate and its derivatives, focusing on their chemical synthesis, structure-activity relationships (SAR), pharmacological effects, and the experimental protocols used in their evaluation. The information is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics for neurodegenerative disorders.

Core Concepts: Mechanism of Action and Therapeutic Rationale

The primary mechanism of action for velnacrine and its analogs is the inhibition of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE).[4] By inhibiting these enzymes, these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is the foundational principle of the "cholinergic hypothesis" of Alzheimer's disease, which posits that a deficit in acetylcholine is a key contributor to the cognitive decline observed in patients.[5]

Beyond cholinesterase inhibition, research into tacrine and velnacrine derivatives has revealed a multi-target engagement profile, with some analogs exhibiting activity against other relevant targets in neurodegeneration, including:

-

N-methyl-D-aspartate (NMDA) Receptors: Antagonism of NMDA receptors can protect against excitotoxicity, a pathological process implicated in neuronal cell death.[6][7][8]

-

Monoamine Oxidases (MAO-A and MAO-B): Inhibition of MAO can modulate the levels of monoamine neurotransmitters and reduce oxidative stress.

-

Amyloid-beta (Aβ) Aggregation: Some derivatives have been shown to interfere with the aggregation of Aβ peptides, a hallmark of Alzheimer's disease pathology.[9]

-

Neuroprotective Signaling Pathways: Evidence suggests that some tacrine derivatives may exert neuroprotective effects through pathways like the Wnt/β-catenin signaling cascade, which is crucial for neuronal survival and function.

This multi-target approach is increasingly recognized as a promising strategy for developing more effective treatments for complex multifactorial diseases like Alzheimer's.

Chemical Synthesis of Velnacrine and Its Derivatives

The synthesis of the 9-amino-1,2,3,4-tetrahydroacridine core of velnacrine and its analogs is most commonly achieved through the Friedländer annulation . This reaction involves the condensation of an o-aminobenzonitrile with a cyclic ketone, typically catalyzed by a Lewis acid or a Brønsted acid.

General Synthetic Workflow

The overall process for synthesizing and evaluating new velnacrine derivatives can be visualized as a multi-step workflow.

Detailed Experimental Protocols

-

Reaction Setup: A mixture of the appropriate cyclic ketone (10.0 mmol) and 2-aminobenzonitrile (1.18 g, 10.0 mmol) is stirred in 1,2-dichloroethane (30 mL) at room temperature for 10 minutes.

-

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 3.32 g, 25.0 mmol) is added in one portion.

-

Reaction: The mixture is stirred and refluxed for 2 hours.

-

Work-up: After cooling, the mixture is basified with 10% aqueous NaOH (100 mL) and stirred at ambient temperature for 30 minutes. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by column chromatography or recrystallization.

The synthesis of velnacrine involves the reduction of the corresponding ketone precursor, which is synthesized via the Friedländer reaction.

-

Synthesis of 3,4-dihydroacridin-1(2H)-one: This intermediate is prepared by the Friedländer annulation of 2-aminobenzonitrile and 1,3-cyclohexanedione.

-

Reduction to Velnacrine: The ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Quantitative Data on Velnacrine Derivatives

The following tables summarize the inhibitory activities and cytotoxicities of selected velnacrine derivatives and related tacrine analogs.

Table 1: Cholinesterase Inhibitory Activity of Velnacrine and Selected Analogs

| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity Index (BuChE/AChE) | Reference |

| Tacrine | 223 | - | - | [10] |

| Velnacrine (HP-029) | - | - | - | - |

| Tacrine-propargylamine 3a | 51.3 | 77.6 | 1.51 | [11] |

| Tacrine-propargylamine 3b | 11.2 | 83.5 | 7.46 | [11] |

| 6-Chlorotacrine-Donepezil Hybrid 8 | 13 | - | - | [9] |

| Tacrine-Squaramide 3a | - | - | - | [11] |

| Tacrine-Squaramide 4b | - | - | - | [11] |

| Tacrine-Ferulic Acid Hybrid 8d | - | - | - | [9] |

Table 2: Inhibition of Other Targets and Cytotoxicity of Selected Derivatives

| Compound | Target | IC₅₀ (µM) | Cell Line | CC₅₀ / LC₅₀ (µM) | Reference |

| Tacrine | - | - | HepG2 | 54 (LC₅₀, µg/mL) | [3] |

| Velnacrine | - | - | HepG2 | 84-190 (LC₅₀, µg/mL) | [3] |

| K-1599 | NMDA (GluN1/GluN2A) | 4.16 | - | - | [12] |

| K-1599 | NMDA (GluN1/GluN2B) | 14.56 | - | - | [12] |

| K-1575 | NMDA (GluN1/GluN2A) | 6.31 | - | - | [12] |

| K-1575 | NMDA (GluN1/GluN2B) | 8.24 | - | - | [12] |

| Tacrine-chromene 5c | MAO-B | 5.15 | SH-SY5Y, HepG2 | - | |

| Tacrine-chromene 5d | MAO-B | 2.42 | SH-SY5Y, HepG2 | - |

Signaling Pathways and Multi-Target Interactions

The therapeutic potential of velnacrine derivatives extends beyond simple cholinesterase inhibition. Several studies have pointed towards their ability to modulate key signaling pathways involved in neuroprotection and pathogenesis.

Cholinergic and NMDA Receptor Pathways

The primary intended effect of velnacrine derivatives is the potentiation of cholinergic signaling. However, their interaction with NMDA receptors introduces a dual-action mechanism that can be beneficial.

Wnt/GSK-3β Signaling Pathway

The Wnt signaling pathway is critical for neuronal development, synaptic plasticity, and cell survival. Its dysregulation has been implicated in Alzheimer's disease. Glycogen synthase kinase 3β (GSK-3β) is a key negative regulator of this pathway. Inhibition of GSK-3β can lead to the stabilization of β-catenin, which then translocates to the nucleus to activate the transcription of pro-survival genes. Some tacrine derivatives have been shown to modulate this pathway, suggesting a neuroprotective mechanism independent of cholinesterase inhibition.[13][14]

Structure-Activity Relationship (SAR) and Hepatotoxicity

A critical aspect of developing tacrine and velnacrine derivatives is understanding the relationship between their chemical structure and both their therapeutic activity and their potential for hepatotoxicity.

Studies have shown that modifications to the acridine ring and the 9-amino group can significantly impact both efficacy and toxicity. For instance, the introduction of a chlorine atom at the 6-position of the tacrine scaffold has been shown to enhance AChE inhibitory activity. Conversely, bulky substituents at the 9-amino position may reduce hepatotoxicity by sterically hindering the metabolic processes that lead to toxic reactive metabolites.

Conclusion

Velnacrine and its derivatives represent a rich chemical space for the development of multi-target-directed ligands for the treatment of Alzheimer's disease and other neurodegenerative disorders. By leveraging the foundational knowledge of their synthesis, structure-activity relationships, and diverse pharmacological actions, researchers can continue to design and evaluate novel compounds with improved efficacy and safety profiles. This guide provides a solid technical foundation to aid in these ongoing drug discovery efforts.

References

- 1. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of tetrahydroaminoacridine with acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wnt/GSK‐3β mediates posttranslational modifications of FLYWCH1 to regulate intestinal epithelial function and tumorigenesis in the colon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in vitro and in vivo evaluation of tacrine–cinnamic acid hybrids as multi-target acetyl- and butyrylcholinesterase inhibitors against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Correlation of brain levels of 9-amino-1,2,3,4-tetrahydroacridine (THA) with neurochemical and behavioral changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. doaj.org [doaj.org]

- 13. scispace.com [scispace.com]

- 14. The investigation of structure-activity relationships of tacrine analogues: electronic-topological method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Velnacrine Maleate: In Vivo Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine maleate is an orally active, reversible acetylcholinesterase (AChE) inhibitor that was investigated for the symptomatic treatment of Alzheimer's disease. As a hydroxylated derivative of tacrine, its primary mechanism of action is to increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission in the brain, which is known to be deficient in Alzheimer's patients[1]. Although its clinical development was halted due to safety concerns, particularly hepatotoxicity, the preclinical data and experimental frameworks used to evaluate velnacrine provide a valuable reference for the in vivo assessment of similar cholinomimetic compounds.

This document provides detailed application notes and protocols for key in vivo experiments involving this compound, including pharmacokinetics, efficacy in a relevant disease model, and toxicology.

Mechanism of Action: Cholinergic Pathway Enhancement

Velnacrine enhances cholinergic signaling by inhibiting the acetylcholinesterase (AChE) enzyme. This enzyme is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate in the synaptic cleft. By blocking AChE, velnacrine increases the half-life and concentration of ACh, leading to prolonged activation of postsynaptic cholinergic receptors (both muscarinic and nicotinic), which is critical for learning and memory processes.

References

Application Notes & Protocols: Preparation of Velnacrine Maleate Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Velnacrine Maleate is a reversible cholinesterase inhibitor that has been investigated for its potential therapeutic effects in Alzheimer's disease.[1][2][3] It acts by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This information is essential for accurate calculations and proper handling of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C17H18N2O5 | [4][5] |

| Molecular Weight | 330.34 g/mol | [4][5] |

| Appearance | Light yellow to khaki solid | [4] |

| CAS Number | 118909-22-1 | [3][4] |

| Solubility in DMSO | 100 mg/mL (302.72 mM) | [4] |

Experimental Protocols

3.1. Materials and Equipment

-

This compound powder (CAS: 118909-22-1)

-

Dimethyl sulfoxide (DMSO), anhydrous/hygroscopic

-

Sterile, nuclease-free water

-

Phosphate-buffered saline (PBS) or cell culture medium

-

Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Sterile syringe filters (0.22 µm)

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2. Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (e.g., 100 mM)

This protocol describes the preparation of a high-concentration stock solution, typically in an organic solvent like DMSO, for long-term storage.

-

Pre-use Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 60 minutes. This minimizes water condensation on the hygroscopic compound.

-

Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound using its molecular weight (330.34 g/mol ).

-

Mass (mg) = Desired Volume (mL) x 100 mmol/L x 330.34 g/mol x (1 mg / 1000 µg) x (1 L / 1000 mL) = Desired Volume (mL) x 33.034

-

Example for 1 mL of 100 mM stock: Mass = 1 mL x 33.034 = 33.034 mg

-

-

Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile conical tube.

-

Dissolution: Add the appropriate volume of newly opened, anhydrous DMSO to the tube.[4] For instance, add 1 mL of DMSO to 33.034 mg of the compound.

-

Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[4] The solution should be clear.

-

Sterilization (Optional): For cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots tightly sealed at -20°C for up to one month or at -80°C for up to six months.[4] Ensure the storage is away from moisture.[4]

3.3. Protocol 2: Preparation of Aqueous Working Solutions

This protocol outlines the dilution of the high-concentration DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.

-

Thawing: Retrieve a single aliquot of the frozen this compound DMSO stock solution. Allow it to thaw completely at room temperature.

-

Dilution Calculation: Determine the volume of stock solution needed to achieve the desired final concentration in your aqueous medium (e.g., PBS or cell culture medium).

-

V1C1 = V2C2

-

(Volume of Stock) x (Concentration of Stock) = (Final Volume) x (Final Concentration)

-

Example: To prepare 1 mL (1000 µL) of a 100 µM working solution from a 100 mM stock:

-

Volume of Stock = (1000 µL x 100 µM) / 100,000 µM = 1 µL

-

-

-

Preparation: Add the calculated volume of the DMSO stock solution (1 µL in the example) to the final volume of the pre-warmed aqueous medium (999 µL in the example).

-

Mixing: Mix gently but thoroughly by pipetting up and down or by gentle vortexing. Avoid vigorous shaking, which can cause protein denaturation in media containing serum.

-

Final DMSO Concentration: Be mindful of the final DMSO concentration in your working solution, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% (v/v).

-

Usage: Use the freshly prepared working solution immediately for your experiments. It is not recommended to store aqueous solutions of this compound for long periods.

Visualized Workflows and Pathways

4.1. Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the key steps for preparing a sterile, high-concentration stock solution of this compound.

Caption: Workflow for this compound stock solution preparation.

4.2. Signaling Pathway: Mechanism of Action

This compound functions as a cholinesterase inhibitor. The diagram below shows its effect on the cholinergic synapse.

Caption: this compound inhibits AChE, increasing acetylcholine levels.

References

- 1. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Velnacrine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C17H18N2O5 | CID 5702293 - PubChem [pubchem.ncbi.nlm.nih.gov]

Velnacrine Maleate for Acetylcholinesterase Activity Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine Maleate, a hydroxylated derivative of tacrine, is a reversible, non-competitive inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and prolongs the action of acetylcholine in the synaptic cleft, a mechanism central to therapeutic strategies for neurodegenerative diseases such as Alzheimer's disease.[1][2][3] The ability to accurately measure the inhibitory activity of compounds like this compound on AChE is crucial for drug discovery and development.

These application notes provide a detailed protocol for determining the inhibitory activity of this compound on acetylcholinesterase using a colorimetric assay based on the Ellman method. This method is a widely used, simple, and reliable technique for measuring AChE activity.

Principle of the Assay

The acetylcholinesterase activity assay is based on the Ellman method, a colorimetric assay that quantifies the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity. When an inhibitor such as this compound is present, the rate of the reaction decreases, allowing for the determination of its inhibitory potency.

Data Presentation

The inhibitory activity of this compound and its parent compound, tacrine, against acetylcholinesterase is typically quantified by their half-maximal inhibitory concentration (IC50) values. While specific IC50 values for this compound can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, pH, and temperature), the following table summarizes typical inhibitory concentrations for tacrine and related compounds to provide a comparative context.

| Compound | Enzyme Source | IC50 Value | Notes |

| Tacrine | Electric Eel AChE | 94.69 ± 4.88 nM | Demonstrates selectivity towards Butyrylcholinesterase (BChE).[4] |

| Tacrine | Snake Venom AChE | 31 nM | Displayed mixed inhibition kinetics.[5] |

| Tacrine Derivatives | Human Recombinant AChE | 3.4 nM - 26.65 µM | A wide range of activities depending on the specific modification.[6][7] |

| This compound | Human Recombinant AChE | Not specified | A non-competitive inhibitor.[1] |

Note: A specific IC50 value for this compound was not found in the provided search results. Researchers should determine this value empirically using the protocol below.

Experimental Protocols

Materials and Reagents

-

This compound

-

Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant, electric eel)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Multichannel pipette

-

Purified water

Preparation of Reagents

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.

-

ATCh Solution (10 mM): Prepare a 10 mM stock solution of acetylthiocholine iodide in purified water. This solution should be prepared fresh daily.

-

AChE Solution: Reconstitute or dilute the acetylcholinesterase enzyme in phosphate buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or purified water).

-

This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final assay concentrations.

Assay Protocol in a 96-Well Plate

-

Plate Setup:

-

Blank: 150 µL of phosphate buffer.

-

Control (No Inhibitor): 100 µL of phosphate buffer + 50 µL of AChE solution.

-

Inhibitor Wells: 100 µL of this compound working solution (at various concentrations) + 50 µL of AChE solution.

-

It is recommended to perform all measurements in triplicate.

-

-

Pre-incubation: Add the respective solutions to the wells of the 96-well plate as described above. Mix gently and pre-incubate the plate at room temperature for 15-20 minutes. This step allows the inhibitor to bind to the enzyme.

-

Initiation of the Reaction:

-

Prepare a reaction mixture containing the DTNB and ATCh solutions. For each well, you will need 50 µL of this mixture. A common final concentration in the well is 0.5 mM DTNB and 0.5 mM ATCh. To achieve this, mix equal volumes of the 10 mM DTNB and 10 mM ATCh stock solutions with the appropriate volume of phosphate buffer.

-

Using a multichannel pipette, add 50 µL of the DTNB/ATCh reaction mixture to each well to start the reaction. The final volume in each well will be 200 µL.

-

-

Measurement: Immediately after adding the reaction mixture, start measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for a period of 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Inhibitor) / Rate of Control ] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

-

Visualizations

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on Acetylcholinesterase (AChE).

Caption: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay using this compound.

References

- 1. This compound | Acetylcholinesterase Inhibitor [benchchem.com]

- 2. Velnacrine - Wikipedia [en.wikipedia.org]

- 3. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]